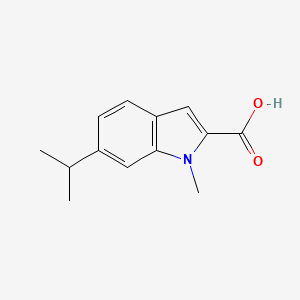

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Vue d'ensemble

Description

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products, including tryptophan and serotonin. This particular compound is characterized by the presence of a methyl group at the first position, an isopropyl group at the sixth position, and a carboxylic acid group at the second position of the indole ring.

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific substituents can be introduced through the choice of starting materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to introduce the amine group into the indole ring, followed by further functionalization to introduce the methyl and isopropyl groups.

Grignard Reaction:

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available precursors. The process may include:

Catalytic Hydrogenation: To introduce specific substituents.

Oxidation and Reduction Reactions: To achieve the desired functional groups.

Purification Techniques: Such as crystallization and chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products:

Oxidation Products: Alcohols, ketones, or carboxylic acids.

Reduction Products: Alcohols or aldehydes.

Substitution Products: Various substituted indoles depending on the reagents used.

Applications De Recherche Scientifique

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

1-Methyl-1H-indole-2-carboxylic Acid: Lacks the isopropyl group at the sixth position.

6-Isopropyl-1H-indole-2-carboxylic Acid: Lacks the methyl group at the first position.

1-Methyl-6-(1-methylethyl)-1H-indole: Lacks the carboxylic acid group at the second position.

Uniqueness: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is unique due to the specific combination of substituents on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both the methyl and isopropyl groups, along with the carboxylic acid, provides distinct properties that can be exploited in various applications.

Activité Biologique

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid is a derivative of indole that has garnered attention due to its potential biological activities. Indole and its derivatives are known for various pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects. This article consolidates recent research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Indole derivatives typically exhibit their effects through:

- Metal Chelation : Many indole derivatives, including the compound , can chelate metal ions such as Mg²⁺, which is crucial for the activity of certain enzymes like HIV-1 integrase .

- Cell Cycle Modulation : Some studies indicate that indole derivatives can induce cell cycle arrest, particularly in cancer cells, leading to apoptosis. For instance, compounds similar to this compound have shown increased populations in the S phase of the cell cycle .

- Antiviral Activity : Derivatives of indole have been shown to inhibit HIV-1 integrase effectively. The binding conformation analysis suggests that these compounds can significantly inhibit strand transfer, a critical step in the viral life cycle .

Biological Activities and Case Studies

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Several derivatives of indole have demonstrated significant anticancer properties. A study focusing on structurally similar compounds found that modifications at specific positions on the indole core enhanced their inhibitory effects against cancer cell lines. For example:

- Compound 20a exhibited an IC₅₀ value of 0.13 μM against HIV-1 integrase, indicating strong potential as an antiviral agent .

- In vitro studies on related compounds indicated potential apoptosis-inducing capabilities through increased Annexin-V positive cell populations .

Antiviral Activity

The compound has shown promise as an HIV integrase inhibitor:

- Inhibitory Concentrations : Various synthesized derivatives demonstrated IC₅₀ values ranging from 0.13 to 6.85 μM against HIV-1 integrase, showcasing improved efficacy compared to parent compounds .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been extensively studied:

- Modifications at the C3 position with long-chain substituents significantly enhanced activity by improving interactions with the hydrophobic cavity near the active site of integrase .

- The introduction of halogenated groups at C6 also resulted in improved binding affinity and biological activity, likely due to enhanced π-π stacking interactions with viral DNA .

Data Tables

| Compound | IC₅₀ (μM) | Activity | Notes |

|---|---|---|---|

| Compound 20a | 0.13 | HIV Integrase Inhibitor | Strong metal-chelating interactions |

| Compound 4e | Not specified | Apoptosis Induction | Increased S-phase cell cycle arrest |

| Compound 3 | 12.41 | HIV Integrase Inhibitor | Effective binding with Mg²⁺ ions |

Propriétés

IUPAC Name |

1-methyl-6-propan-2-ylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8(2)9-4-5-10-7-12(13(15)16)14(3)11(10)6-9/h4-8H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRKRYBBKJKTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(N2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199098 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240579-11-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240579-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.